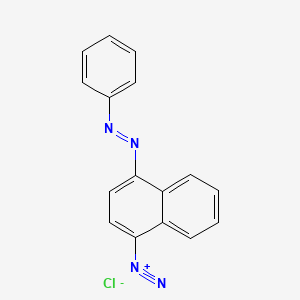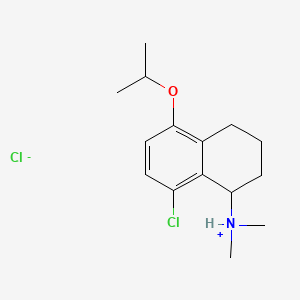
3-Bromo-4-methoxy-3-buten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methoxy-3-buten-2-one is an organic compound with the molecular formula C₅H₇BrO₂. It is a brominated derivative of 4-methoxy-3-buten-2-one and is known for its reactivity and utility in various chemical reactions. This compound is used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-3-buten-2-one typically involves the bromination of 4-methoxy-3-buten-2-one. One common method is the reaction of 4-methoxy-3-buten-2-one with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-methoxy-3-buten-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: It can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used. The reactions are often conducted at low temperatures to control the reactivity.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives such as 3-amino-4-methoxy-3-buten-2-one.
Addition Reactions: Products include various addition compounds depending on the nucleophile used.
Oxidation and Reduction: Products include ketones and alcohols derived from the parent compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methoxy-3-buten-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methoxy-3-buten-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution and addition reactions. The compound can also undergo oxidation and reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-buten-2-one: A non-brominated analog with similar reactivity but different applications.
3-Chloro-4-methoxy-3-buten-2-one: A chlorinated analog with different reactivity and applications.
3-Iodo-4-methoxy-3-buten-2-one: An iodinated analog with unique properties and uses.
Uniqueness
3-Bromo-4-methoxy-3-buten-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and makes it suitable for specific chemical transformations. Its versatility in undergoing various reactions makes it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C5H7BrO2 |
|---|---|
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
3-bromo-4-methoxybut-3-en-2-one |
InChI |
InChI=1S/C5H7BrO2/c1-4(7)5(6)3-8-2/h3H,1-2H3 |
InChI-Schlüssel |
XLKLSWJVKFKHAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=COC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)


![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)




![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)



